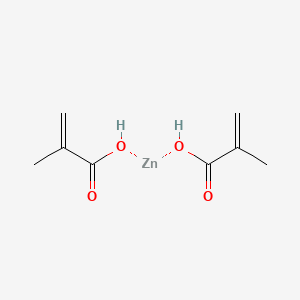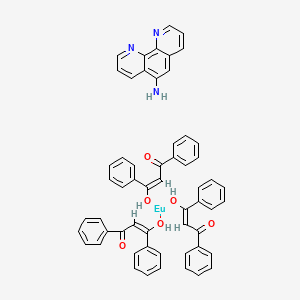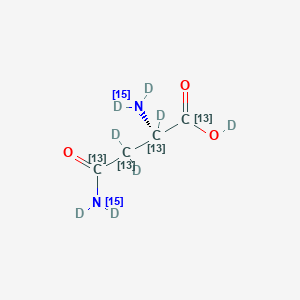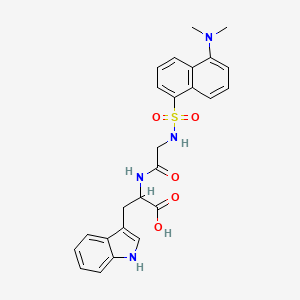
Sodium 3-methyl-2-oxobutanoate-13C2,d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methyl-2-oxobutanoate-13C2,d1 is a stable isotope-labeled compound. It is the deuterium and carbon-13 labeled form of Sodium 3-methyl-2-oxobutanoate. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C2,d1 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the molecular structure of Sodium 3-methyl-2-oxobutanoate. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions, including isotope exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. The process involves large-scale chemical synthesis, followed by rigorous quality control measures to verify the isotopic composition and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-methyl-2-oxobutanoate-13C2,d1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Sodium 3-methyl-2-oxobutanoate-13C2,d1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme kinetics to understand the biochemical processes in living organisms.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotope-labeled compounds
Wirkmechanismus
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C2,d1 involves its incorporation into metabolic pathways where it acts as a labeled substrate. The stable isotopes (deuterium and carbon-13) allow researchers to track the compound’s movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The non-labeled form of the compound.
Sodium 3-methyl-2-oxobutanoate-13C4,d4: Another isotope-labeled variant with different isotopic composition.
Sodium 3-methyl-2-oxobutanoate-13C5: A variant labeled with five carbon-13 atoms
Uniqueness
Sodium 3-methyl-2-oxobutanoate-13C2,d1 is unique due to its specific isotopic labeling, which provides distinct advantages in tracking and analyzing metabolic processes. The combination of deuterium and carbon-13 labeling allows for more precise and detailed studies compared to non-labeled or differently labeled compounds .
Eigenschaften
Molekularformel |
C5H7NaO3 |
|---|---|
Molekulargewicht |
141.09 g/mol |
IUPAC-Name |
sodium;3-deuterio-3-(113C)methyl-2-oxo(413C)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3D; |
InChI-Schlüssel |
WIQBZDCJCRFGKA-VQUYYKNDSA-M |
Isomerische SMILES |
[2H]C([13CH3])([13CH3])C(=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


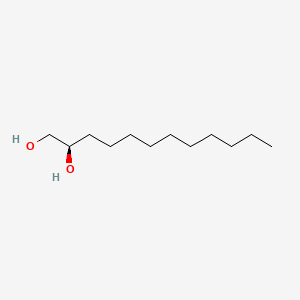
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


